molecular formula C10H12F3NO B2754239 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol CAS No. 124044-49-1

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol

Cat. No. B2754239
CAS RN: 124044-49-1
M. Wt: 219.207
InChI Key: OCZXOWATVOYDFC-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is a chemical compound with the molecular formula C10H12F3NO. It has a molecular weight of 219.21 . This compound is in the form of a solid powder .


Molecular Structure Analysis

The InChI code for 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is 1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is a solid at room temperature . The predicted melting point is 58.27°C, and the predicted boiling point is approximately 334.7°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • Derivative Synthesis : The molecule 4-amino-3-phenylbutanoic acid, which is structurally similar to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, has been used to create tetrazole-containing derivatives. These derivatives were synthesized by reacting 4-amino-3-phenylbutanoic acid with triethyl orthoformate and sodium azide in acetic acid, producing 4-(tetrazol-1-yl)-3phenylbutanoic acid and methyl 4-(5-methyltetrazol-1-yl)-3-phenylbutanate (Putis, Shuvalova, & Ostrovskii, 2008).

  • Chiral Compound Analysis : A study on 3-amino-1-phenylbutane, a compound with structural similarities to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, developed an enantiospecific gas chromatographic/mass spectrometric assay. This study was significant in understanding the chiral nature of such compounds and their metabolites (Changchit, Gal, & Zirrolli, 1991).

Advanced Material Synthesis

  • Synthesis of Oligoesters : Research involving the synthesis of oligomers of 3-hydroxyalkanoic acids, which include compounds structurally related to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, showed the potential for creating complex oligoesters. These oligoesters have applications in material science, particularly in the development of polymers and bioplastics (Albert, Seebach, Duchardt, & Schwalbe, 2002).

Pharmaceutical Research and Development

  • Peptide Synthesis : A study on 4,4,4-trifluoro-3-oxo-1-butenyl group, a component structurally similar to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, identified its utility as a protecting group for N-H terminal of amino acids in peptide synthesis. This has implications in pharmaceutical research, where peptide synthesis is crucial (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Analytical Chemistry and Stereochemistry

  • Stereochemical Studies : Research on the stereochemical properties of various aminobutenes, including those structurally related to 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol, has contributed significantly to analytical chemistry. These studies inform the understanding of molecular configurations and their influence on chemical properties and reactions (Casy & Parulkar, 1969).

properties

IUPAC Name

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9,15H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXOWATVOYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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